molecular formula C21H21ClFN3O B2669498 3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415468-55-0

3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2669498
CAS No.: 2415468-55-0
M. Wt: 385.87
InChI Key: IWHVXATUFJCEQT-UHFFFAOYSA-N
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Description

3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core and a piperidine ring substituted with a chlorofluorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 2-chloro-6-fluorobenzyl chloride with piperidine under basic conditions.

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized separately by cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the piperidine derivative with the quinazolinone core under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions may introduce new substituents at the chlorofluorophenyl group.

Scientific Research Applications

3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity against certain diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets.

    Chemical Research: The compound’s unique structure makes it a subject of interest in the development of new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific context of its use, such as its therapeutic application or its role in biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O/c22-18-5-3-6-19(23)17(18)13-25-10-8-15(9-11-25)12-26-14-24-20-7-2-1-4-16(20)21(26)27/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHVXATUFJCEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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